N-Desalkyl itraconazole is a significant metabolite of itraconazole, a widely used triazole antifungal agent. Itraconazole is primarily metabolized in the liver by cytochrome P450 3A4 to produce several metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole. The pharmacokinetics and biological activity of N-desalkyl itraconazole are less understood compared to its parent compound and other metabolites, which limits its clinical relevance and application.
N-Desalkyl itraconazole is synthesized through the metabolic pathway of itraconazole, predominantly via the action of cytochrome P450 3A4. The synthesis process involves the removal of the alkyl side chain from itraconazole, leading to the formation of N-desalkyl itraconazole. Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to quantify N-desalkyl itraconazole in biological samples. These methods allow for precise measurement of concentrations in plasma and other biological fluids, facilitating pharmacokinetic studies .
The molecular formula for N-desalkyl itraconazole is C_18H_20ClN_5O_2. The structure features a triazole ring similar to its parent compound, but with the absence of the alkyl substituent that characterizes itraconazole. This structural modification influences its pharmacological properties and interactions within biological systems.
Key structural data include:
N-Desalkyl itraconazole undergoes various chemical reactions that are crucial for understanding its biological activity. As a metabolite, it can participate in further metabolic transformations or interact with biological targets. Notably, it has been studied for its potential role in inhibiting cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions when co-administered with other medications .
N-Desalkyl itraconazole exhibits several notable physical and chemical properties:
Relevant data includes solubility measurements in various solvents and stability profiles under different conditions .
N-Desalkyl itraconazole has primarily been studied for its role as a metabolite in pharmacokinetic studies related to itraconazole therapy. Its quantification in clinical settings aids in understanding drug interactions and optimizing therapeutic regimens involving triazole antifungals. Additionally, research into its inhibitory effects on cytochrome P450 enzymes provides insights into potential drug-drug interactions that could arise from concurrent use with other medications metabolized by these pathways .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: